Dibenzyl N,N-diisopropylphosphoramidite

Phosphopeptide Synthesis Solid-Phase Peptide Synthesis Global Phosphorylation

Dibenzyl N,N-diisopropylphosphoramidite (CAS 108549-23-1) is a phosphoramidite reagent belonging to the class of trivalent phosphorus compounds used as phosphitylating agents. It is characterized by the presence of two benzyl (Bn) protecting groups on the phosphorus atom and a diisopropylamino leaving group.

Molecular Formula C20H28NO2P
Molecular Weight 345.4 g/mol
CAS No. 108549-23-1
Cat. No. B043645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzyl N,N-diisopropylphosphoramidite
CAS108549-23-1
SynonymsN,N-Bis(1-methylethyl)phosphoramidous Acid Bis(phenylmethyl) Ester;  Bis(benzyloxy)(diisopropylamino)phosphine;  Dibenzyl Diisopropylphosphoramidite; 
Molecular FormulaC20H28NO2P
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCC1=CC=CC=C1)OCC2=CC=CC=C2
InChIInChI=1S/C20H28NO2P/c1-17(2)21(18(3)4)24(22-15-19-11-7-5-8-12-19)23-16-20-13-9-6-10-14-20/h5-14,17-18H,15-16H2,1-4H3
InChIKeyANPWLBTUUNFQIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzyl N,N-diisopropylphosphoramidite (CAS 108549-23-1): A Versatile Phosphitylating Agent for Phosphate Ester and Oligonucleotide Synthesis


Dibenzyl N,N-diisopropylphosphoramidite (CAS 108549-23-1) is a phosphoramidite reagent belonging to the class of trivalent phosphorus compounds used as phosphitylating agents. It is characterized by the presence of two benzyl (Bn) protecting groups on the phosphorus atom and a diisopropylamino leaving group. This reagent is widely employed for the synthesis of phosphate monoesters, phosphopeptides, nucleotide analogs, and inositol phosphates. It serves as a key reagent for the phosphorylation of alcohols and nucleosides under mild conditions, typically in the presence of an activator such as 1H-tetrazole, followed by oxidation of the resulting phosphite triester [1]. The compound is also a foundational building block in solid-phase oligonucleotide synthesis, enabling the sequential coupling of nucleoside residues through phosphoramidite chemistry [2].

Why Generic Substitution of Dibenzyl N,N-diisopropylphosphoramidite (CAS 108549-23-1) Fails: Critical Reactivity and Selectivity Differences Among Phosphoramidite Reagents


Phosphoramidites are not a monolithic class of interchangeable reagents. Their reactivity, selectivity, and the nature of the protecting groups profoundly influence reaction outcomes, side-product formation, and final deprotection strategies. For example, the choice between a dibenzyl-protected phosphoramidite and a di-tert-butyl analog can determine whether a reaction proceeds to completion or generates significant H-phosphonate byproducts [1]. Similarly, the substitution pattern on the phosphorus center dictates the number of alcohol couplings possible, with dibenzyl N,N-diisopropylphosphoramidite being uniquely suited for mono-phosphorylation, in contrast to diamidites used for phosphodiester synthesis . Furthermore, the benzyl groups impart specific stability and solubility characteristics that differ from those of other alkyl or aryl protecting groups, directly impacting compatibility with subsequent synthetic steps like hydrogenolysis [2]. Therefore, simple substitution with an in-class alternative without rigorous validation risks compromised yield, purity, and synthetic route viability.

Quantitative Evidence Guide: Verifiable Performance Differentiation of Dibenzyl N,N-diisopropylphosphoramidite (CAS 108549-23-1)


Superior Performance in Hindered Phosphorylation: Quantitative Conversion vs. Incomplete Reaction and Byproduct Formation with a Di-tert-butyl Analog

A direct comparative study evaluated the global phosphorylation of a 32-residue phospholamban peptide on solid support using dibenzyl N,N-diisopropylphosphoramidite versus di-t-butyl N,N-diisopropylphosphoramidite. Phosphorylation with the di-t-butyl analog resulted in an incomplete reaction, with unreacted peptide recovered, and led to the formation of an undesired H-phosphonate side product. In contrast, the use of dibenzyl N,N-diisopropylphosphoramidite yielded the desired phosphorylated peptide quantitatively and did not produce any detectable H-phosphonate [1]. This demonstrates the dibenzyl reagent's superior reactivity and chemoselectivity, particularly for sterically hindered phosphorylation sites.

Phosphopeptide Synthesis Solid-Phase Peptide Synthesis Global Phosphorylation

Divergent Reactivity Profile for Mono- vs. Di-Phosphorylation: Strategic Selection for Phosphate Monoester Synthesis

A key functional differentiation exists between dibenzyl N,N-diisopropylphosphoramidite and benzyl N,N,N',N'-tetraisopropylphosphorodiamidite. The diamidite (Benzyl N,N,N',N'-tetraisopropylphosphorodiamidite) can react with two equivalents of alcohol to form a phosphodiester. In contrast, dibenzyl N,N-diisopropylphosphoramidite reacts with only one alcohol molecule, making it the reagent of choice for the synthesis of phosphate monoesters . This stoichiometric control is essential for applications where over-phosphorylation would be detrimental.

Phosphate Ester Synthesis Phosphorylation Nucleotide Chemistry

Near-Quantitative Yields in myo-Inositol Phosphate Synthesis: A General, High-Efficiency Procedure

In the synthesis of myo-inositol phosphates, a class of important second messengers, the use of dibenzyl N,N-diisopropylphosphoramidite (referred to as N,N-diisopropyl dibenzyl phosphoramidite) has been demonstrated to phosphorylate partially protected inositols in near quantitative yields. This process utilizes 1H-tetrazole as an activator and MCPBA for oxidation in CH2Cl2. The subsequent hydrogenolysis of the resulting perbenzylated products yields the corresponding free inositol phosphates in quantitative yields, avoiding the need for tedious ion-exchange chromatography [1]. This establishes a benchmark for efficiency in this challenging class of polyphosphorylated compounds.

Inositol Phosphate Synthesis Cell Signaling Phosphorylation

Validated Utility in Synthesis of Biologically Relevant Nucleotide Analogs: Example of a GDP Analog

Dibenzyl N,N-diisopropylphosphoramidite has been specifically cited and utilized for the synthesis of a defined GDP (guanosine diphosphate) analog, SML-8-73-1 . This is not a theoretical application but a documented use case for generating a specific, named small-molecule probe. While the exact yield for this specific transformation is not provided in the vendor application notes, the citation establishes the reagent's practical utility and compatibility in synthesizing complex nucleotide diphosphate mimetics, which are crucial tools for studying GTPase and kinase signaling pathways.

Nucleotide Analog Synthesis Medicinal Chemistry GDP Mimetics

Best Research and Industrial Application Scenarios for Dibenzyl N,N-diisopropylphosphoramidite (CAS 108549-23-1)


Solid-Phase Synthesis of Sterically Hindered or Complex Phosphopeptides

In the Fmoc solid-phase synthesis of long or structurally complex phosphopeptides, especially those containing sterically hindered Ser, Thr, or Tyr residues, the use of dibenzyl N,N-diisopropylphosphoramidite for global phosphorylation is recommended. Evidence shows it provides quantitative conversion of the target residue and eliminates H-phosphonate side-product formation, a common issue with di-tert-butyl analogs that complicates purification [1]. This is critical for producing high-purity phosphopeptides for structural biology or antibody generation.

Synthesis of Phosphate Monoesters of Nucleosides and Carbohydrates

When the synthetic goal is a phosphate monoester (e.g., nucleoside 5'-monophosphates or simple sugar phosphates), dibenzyl N,N-diisopropylphosphoramidite is the correct reagent choice. Its ability to couple with only one alcohol prevents the formation of undesired phosphodiester byproducts that would occur with diamidite reagents like benzyl N,N,N',N'-tetraisopropylphosphorodiamidite . This ensures high chemoselectivity and simplifies the final deprotection and purification workflow.

High-Yield Preparation of myo-Inositol Phosphates and Other Polyols

For the synthesis of myo-inositol phosphates and other multiply hydroxylated biomolecules, dibenzyl N,N-diisopropylphosphoramidite enables a near-quantitative phosphorylation procedure. The subsequent hydrogenolytic removal of the benzyl groups is also quantitative, providing an efficient route that bypasses laborious ion-exchange chromatography [2]. This is especially valuable in producing research tools for cell signaling and lipid kinase studies.

Synthesis of Nucleotide Analog Probes like GDP Mimetics

In medicinal chemistry projects targeting GTPases or kinases, dibenzyl N,N-diisopropylphosphoramidite is a proven reagent for constructing nucleotide diphosphate analogs. Its validated use in synthesizing the GDP analog SML-8-73-1 provides a reliable starting point and reduces the risk associated with method development for new chemical probes .

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